molecular formula C17H20Cl2N4O3S B4581427 N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide

N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4581427
M. Wt: 431.3 g/mol
InChI Key: FFZAISUVSDACTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the construction of the pyrazole core, introduction of substituents at specific positions, and modifications to enhance activity or selectivity against biological targets. A study describes the facile synthesis of biaryl pyrazole sulfonamide derivatives, indicating the complexity and precision required in chemical synthesis to achieve specific structural characteristics and potential biological activity (Srivastava et al., 2008).

Molecular Structure Analysis

Molecular interaction studies, such as those on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, offer insights into conformational analysis and how different conformations can impact the energetic stability and binding interactions with biological receptors. These studies are crucial for understanding the molecular basis of the compound's action (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving the compound, such as its interaction with cannabinoid receptors, are significant for understanding its pharmacological potential. Research on analogs and derivatives, such as the synthesis and evaluation of long-chain amide analogs, reveals the compound's unique binding selectivities and pharmacological activities, which are essential for drug development (Thomas et al., 2005).

Scientific Research Applications

Molecular Interaction and Binding Mechanisms

Molecular Interaction with CB1 Cannabinoid Receptor

The antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" demonstrates potent and selective antagonism for the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), distinct conformations and their energetic stability were identified, contributing to the understanding of the molecular interaction and binding mechanisms with the CB1 receptor (Shim et al., 2002).

Structure-Activity Relationships

Structure-Activity Relationships of Pyrazole Derivatives

The study on the structure-activity relationships of pyrazole derivatives, including "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" (SR141716A), highlights the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This research provides insights into the therapeutic potential of such compounds to antagonize harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

properties

IUPAC Name

N-[4-chloro-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O3S/c1-27(25,26)23-8-6-13(7-9-23)17(24)20-16-15(19)11-22(21-16)10-12-2-4-14(18)5-3-12/h2-5,11,13H,6-10H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZAISUVSDACTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN(C=C2Cl)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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